benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate
Description
Benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate (CAS: 329709-23-1) is a synthetic coumarin derivative characterized by a 4H-chromen-4-one core substituted at positions 2, 3, and 7. Its structure includes:
- 2-methyl group: Enhances steric bulk and influences electron distribution.
- 7-oxyacetate benzyl ester: Provides ester functionality, affecting solubility and reactivity.
This compound is primarily utilized in organic synthesis and materials science, with structural analogs explored for biological activities such as antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
benzyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-17-25(31-19-10-6-3-7-11-19)24(27)21-13-12-20(14-22(21)30-17)28-16-23(26)29-15-18-8-4-2-5-9-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUHUBAFPAESBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate typically involves the esterification of [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents at key positions, leading to variations in physicochemical properties and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Coumarin Derivatives
*Molecular formulas and weights are calculated based on IUPAC naming conventions where explicit data were unavailable in evidence.
Key Findings:
Substituent Impact on Solubility: Phenoxy and methoxyphenoxy groups (e.g., ) increase hydrophobicity, while carboxylic acid derivatives (e.g., ) enhance aqueous solubility. The benzyl ester in the target compound improves stability but reduces polarity compared to amide derivatives (e.g., ).
Synthetic Methods: Thiazolidinone derivatives (e.g., ) are synthesized via refluxing with mercaptoacetic acid and ZnCl₂, highlighting the role of Lewis acids in cyclization.
Crystallographic Insights :
- SHELX programs (e.g., ) are critical for resolving coumarin derivatives’ crystal structures. Hydrogen-bonding patterns (e.g., ) influence packing, as seen in brominated analogs (e.g., ).
Biological Activity
Benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate, a compound with significant structural complexity, exhibits a range of biological activities that are of considerable interest in medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological mechanisms, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a chromone backbone, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, starting with the preparation of key intermediates like 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl alcohol. The etherification reaction with benzyl acetate under basic conditions leads to the formation of the final product.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing several physiological processes. Key activities include:
1. Antioxidant Properties
- The compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Studies have shown its effectiveness in scavenging free radicals and reducing lipid peroxidation, particularly under hyperglycemic conditions .
2. Anti-inflammatory Effects
- This compound has been investigated for its potential to inhibit enzymes involved in inflammatory pathways. This action is mediated through the modulation of specific signaling pathways that regulate inflammation.
3. Anticancer Activity
- Research indicates that this compound may possess anticancer properties, particularly against breast cancer cell lines (e.g., MCF-7). In vitro studies have demonstrated cytotoxic effects comparable to established chemotherapeutic agents .
The mechanism of action for this compound involves several biochemical interactions:
Enzyme Inhibition : The compound may inhibit key enzymes such as aldose reductase (ALR2), which plays a role in diabetic complications by converting glucose into sorbitol. Inhibition of ALR2 can reduce oxidative stress and prevent cellular damage associated with diabetes .
Modulation of Signaling Pathways : By interacting with various proteins and enzymes, the compound can modulate signaling pathways related to inflammation and apoptosis, thereby influencing cell survival and proliferation.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-{[(2-methyl-4-oxo-3-phenyloxychromen)]}benzoate | Chromenone core; lacks benzyloxy group | Different biological activity due to structural variations |
| 6-Ethyl 2-methyl 4-Oxo 3-pheno | Contains an ethyl group; different substitution pattern | May exhibit enhanced lipophilicity |
| Benzyl N-(benzyloxycarbonyl)-beta-alaninate | Includes beta-alanine derivative | Potential for improved bioavailability |
This comparison highlights how structural modifications can influence biological activity and therapeutic potential.
Case Studies
Recent studies have focused on evaluating the efficacy of benzyl 2-[(2-methyl-4-oxo-3-phenyloxychromen)]acetate in various biological assays:
- Antioxidant Activity Assessment :
- Cytotoxicity Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
